molecular formula C8H4F15N B1295186 1H,1H-Pentadecafluorooctylamine CAS No. 307-29-9

1H,1H-Pentadecafluorooctylamine

Cat. No. B1295186
CAS RN: 307-29-9
M. Wt: 399.1 g/mol
InChI Key: HZCZXRSVKNFILZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of compounds related to 1H,1H-Pentadecafluorooctylamine has been elucidated using techniques such as single-crystal X-ray diffraction. These structural analyses are crucial for understanding the reactivity and properties of such compounds.


Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored in various studies. For example, the formation of a 1-bicyclo [1.1.1]pentyl anion has been investigated, revealing insights into the acidity and C-H bond dissociation energy of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1H,1H-Pentadecafluorooctylamine can be inferred from studies on similar compounds. For instance, the interaction of 1,8-bis (dimethylamino)naphthalene with pentafluorophenol has been characterized, revealing details about hydrogen bonding and the behavior of the compound at different temperatures.

Scientific Research Applications

Coating Properties

1H,1H-Perfluorooctylamine is used in the preparation of polyimide coatings (PIs). These coatings are produced on aluminum substrates and thermally imidized. The presence of 1H,1H-Perfluorooctylamine in these coatings increases their abrasion resistance .

Thermal Stability

The compound contributes to the thermal stability of materials. Both NTDA and 6FDA compounds, which are used in conjunction with 1H,1H-Perfluorooctylamine, improve thermal stability .

Hydrophobicity

1H,1H-Perfluorooctylamine increases the static water contact angle values of materials, making them more hydrophobic. However, the presence of microcracks can decrease this hydrophobicity .

Gloss Enhancement

Coatings containing 1H,1H-Perfluorooctylamine exhibit excellent gloss values .

Hardness Improvement

The presence of 1H,1H-Perfluorooctylamine positively affects the pendulum hardness values of materials .

Agrochemical Applications

1H,1H-Perfluorooctylamine is an important organic intermediate used in the agrochemical field .

Pharmaceutical Applications

This compound is also used as an organic intermediate in the pharmaceutical field .

Dyestuff Field

1H,1H-Perfluorooctylamine finds application in the dyestuff field as well .

Safety And Hazards

1H,1H-Pentadecafluorooctylamine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F15N/c9-2(10,1-24)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23/h1,24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCZXRSVKNFILZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50184723
Record name 1H,1H-Perfluorooctylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50184723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H,1H-Pentadecafluorooctylamine

CAS RN

307-29-9
Record name 1H,1H-Pentadecafluorooctylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000307299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H,1H-Perfluorooctylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50184723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,1H-Perfluorooctylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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